molecular formula C7H9N3O B11766415 N-ethylpyrazine-2-carboxamide CAS No. 74416-46-9

N-ethylpyrazine-2-carboxamide

Cat. No.: B11766415
CAS No.: 74416-46-9
M. Wt: 151.17 g/mol
InChI Key: JJNNWWOHMWHRAB-UHFFFAOYSA-N
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Description

N-ethylpyrazine-2-carboxamide is a heterocyclic organic compound that belongs to the pyrazine family Pyrazines are known for their aromatic properties and are commonly found in various natural sources, including foods and beverages

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethylpyrazine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with ethylamine. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry techniques. This method allows for the efficient and scalable production of the compound by integrating multiple reaction steps into a single continuous process. The use of automated flow systems can enhance the yield and purity of the final product while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-ethylpyrazine-2-carboxamide undergoes various chemical reactions, including:

    Amidation: The formation of the amide bond is a key reaction in its synthesis.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

    Oxidation and Reduction: The pyrazine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Amidation: N,N’-dicyclohexylcarbodiimide (DCC) or other coupling agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions include various N-substituted pyrazine-2-carboxamides, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of N-ethylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its antitubercular activity, the compound is believed to interfere with the fatty acid synthesis pathway in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of essential fatty acids required for bacterial growth and replication .

Comparison with Similar Compounds

N-ethylpyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:

The uniqueness of this compound lies in its specific ethyl substitution, which can influence its reactivity and biological activity compared to other pyrazine derivatives.

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry, biological research, and industrial applications Its unique chemical properties and reactivity make it a valuable intermediate in the synthesis of various bioactive molecules

Properties

CAS No.

74416-46-9

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N-ethylpyrazine-2-carboxamide

InChI

InChI=1S/C7H9N3O/c1-2-9-7(11)6-5-8-3-4-10-6/h3-5H,2H2,1H3,(H,9,11)

InChI Key

JJNNWWOHMWHRAB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NC=CN=C1

Origin of Product

United States

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